molecular formula C24H25N3O3 B2823101 N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide CAS No. 872861-45-5

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

Cat. No.: B2823101
CAS No.: 872861-45-5
M. Wt: 403.482
InChI Key: BZWIYHZJWHNEDO-UHFFFAOYSA-N
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Description

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is a synthetic indole derivative supplied for scientific research. The compound features a complex molecular structure incorporating indole and acetamide moieties, which are of significant interest in medicinal chemistry . Indole derivatives are known to possess a broad spectrum of biological activities, making them valuable scaffolds for investigating new therapeutic possibilities . It is important for researchers to note that this compound has been identified in a U.S. Drug Enforcement Administration (DEA) notice regarding the importation of controlled substances . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for understanding and complying with all applicable local, state, federal, and international regulations regarding the handling of this material.

Properties

IUPAC Name

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-25(18-10-4-2-5-11-18)24(30)23(29)20-16-27(21-13-7-6-12-19(20)21)17-22(28)26-14-8-3-9-15-26/h2,4-7,10-13,16H,3,8-9,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWIYHZJWHNEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the final product is obtained by coupling the indole derivative with N-methyl-phenylacetamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to bind to various biological targets, modulating their activity and leading to the observed biological effects . The piperidine ring and phenylacetamide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features and Modifications

The target compound’s key structural elements include:

  • Indole ring : A common scaffold in bioactive molecules, enabling π-π interactions and hydrogen bonding.
  • 2-Oxoacetamide group : Provides hydrogen-bonding capability and metabolic stability.
  • N-methyl-N-phenyl substitution : Enhances lipophilicity and influences receptor binding.
Table 1: Structural Comparison of Analogs
Compound Name R Group (Acetamide) Indole Substituent Key Features/Activities Reference
Target Compound N-methyl, N-phenyl 1-(2-oxo-2-piperidin-1-ylethyl) Hypothesized enzyme modulation
N-methyl-2-[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]-2-oxoacetamide N-methyl 5-methyl-3-phenylisoxazolyl Isoxazole enhances rigidity
2-(1-methyl-1H-indol-3-yl)-2-oxo-N-phenethyl-acetamide N-phenethyl 1-methyl Increased lipophilicity
2-oxoindoline derivatives (e.g., compound 2, 15, 1-F) Hydroxy, methyl 2-oxoindoline Antioxidant, antihyperglycemic

Impact of Substituents on Bioactivity

  • Piperidinylethyl vs. Isoxazolyl ( vs.
  • N-Phenyl vs. N-Phenethyl ( vs. Target) : The N-phenyl group in the target compound reduces conformational flexibility compared to N-phenethyl, possibly affecting membrane permeability .
  • 2-Oxoindoline Derivatives () : Compounds like 1-F (2-hydroxy-2-(2-oxoindolin-3-ylidene)-N-phenylacetamide) demonstrate antioxidant activity, suggesting the 2-oxo group in the target compound may contribute to redox modulation .

Hypothesized Mechanisms

  • Enzyme Inhibition : The piperidinyl group may interact with proteases or kinases, as seen in phthalide derivatives ().
  • Metabolic Stability : The N-methyl-N-phenyl acetamide group could reduce metabolic degradation compared to unsubstituted analogs .

Comparative Efficacy

  • Lipophilicity : The target compound’s logP is likely higher than hydroxy-substituted analogs () but lower than N-phenethyl derivatives (), balancing bioavailability and membrane penetration.
  • Receptor Binding : The piperidinylethyl side chain may mimic natural ligands in neurotransmitter systems, similar to tryptamine derivatives ().

Biological Activity

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is a complex organic compound that belongs to a class of indole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H24ClN3O3C_{24}H_{24}ClN_3O_3, with a molecular weight of approximately 437.92 g/mol. The structure features an indole moiety, which is known for its ability to interact with various biological targets.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC24H24ClN3O3
Molecular Weight437.92 g/mol
IUPAC NameThis compound

Indole derivatives, including this compound, are known to interact with multiple biological targets. The proposed mechanisms of action include:

1. Receptor Binding:
Indole derivatives often exhibit high affinity for various receptors, including serotonin and dopamine receptors. This binding can influence neurotransmitter systems and potentially lead to psychoactive effects.

2. Enzymatic Inhibition:
These compounds may inhibit enzymes involved in critical biochemical pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory properties.

3. Antioxidant Activity:
The presence of functional groups in the structure allows for scavenging of free radicals, thereby providing antioxidant effects that may protect against oxidative stress-related diseases.

Biological Activities

The biological activities associated with this compound include:

1. Anticancer Properties:
Research indicates that indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

2. Anti-inflammatory Effects:
Studies have shown that this compound can reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases.

3. Antimicrobial Activity:
Indole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi, suggesting potential use as antimicrobial agents.

Table 2: Summary of Biological Activities

Activity TypeEffectReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers
AntimicrobialEffective against bacteria and fungi

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenyacetamide:

Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives and evaluated their anticancer properties against various cancer cell lines. The results indicated that compounds with structural similarities to N-methyl derivatives exhibited significant cytotoxicity, suggesting a promising avenue for cancer therapy.

Case Study 2: Anti-inflammatory Mechanisms
A research article in Phytotherapy Research highlighted the anti-inflammatory mechanisms of indole derivatives. The study reported that these compounds inhibited COX enzymes and reduced prostaglandin synthesis, leading to decreased inflammation in animal models.

Q & A

Q. How to reconcile conflicting data on metabolic stability in preclinical models?

  • Analysis : Factors include:
  • Species-specific metabolism : Rat vs. human liver microsomes may process the compound differently .
  • Assay conditions : Variations in incubation time, NADPH concentration, or temperature .
  • Metabolite identification : LC-MS/MS to detect phase I/II metabolites and adjust lead optimization .

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